
D-erythro-sphingosyl phosphoinositol
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Overview
Description
D-erythro-sphingosyl phosphoinositol is a sphingolipid characterized by a sphingosine backbone (a long-chain amino alcohol) linked to a phosphoinositol head group. This structure differentiates it from glycerophospholipids, which utilize a diacylglycerol (DAG) backbone. The compound is synthesized via the addition of a phosphoinositol moiety to ceramide, a process analogous to inositol phosphorylceramide (IPC) formation in yeast . Its stereochemical configuration (D-erythro) is critical for biological activity, as variations in sphingoid base structure influence membrane integration and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:
Phosphorylation of Sphingosine: Sphingosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
Attachment of Inositol: The phosphorylated sphingosine is then reacted with inositol under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced sphingosyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Oxidized sphingosyl phosphoinositol derivatives
Reduction: Reduced sphingosyl phosphoinositol derivatives
Substitution: Substituted sphingosyl phosphoinositol derivatives
Scientific Research Applications
Role in Cell Signaling
D-erythro-sphingosyl phosphoinositol plays a crucial role as a signaling molecule in cellular processes. It is involved in the regulation of phosphoinositide turnover, which is essential for maintaining cellular homeostasis and signal transduction pathways. Research indicates that sphingolipid metabolic flow can control the turnover of phosphoinositides, affecting the synthesis of sphingomyelin and glycosphingolipids in cells . This regulatory function highlights its importance in understanding cell signaling dynamics.
Inhibition of Protein Kinase C
D-erythro-sphingosine, a related compound, has been studied for its pharmacological properties, particularly as an inhibitor of protein kinase C. This inhibition is significant for exploring therapeutic targets in cancer and other diseases where protein kinase C is implicated . The amphiphilic nature of sphingosine allows it to interact with cellular membranes, making it a valuable tool for probing intracellular signaling mechanisms.
Modulation of Sphingosine-1-Phosphate Signaling
Sphingosine-1-phosphate (S1P), derived from sphingosine, is known to influence various physiological processes such as immune response and vascular integrity. This compound can be utilized to study the modulation of S1P signaling pathways, providing insights into its role in pathophysiological conditions like inflammation and cancer . The ability to manipulate S1P levels through sphingolipid analogs opens avenues for therapeutic interventions.
Synthesis and Characterization
The synthesis of this compound involves complex chemical processes that allow for the production of optically pure compounds suitable for research applications. A notable method includes the conversion of D-galactose into D-erythro-sphingomyelin through a multi-step synthetic route, which enhances yield and reduces costs compared to traditional methods . This advancement facilitates broader access to high-purity sphingolipids for experimental use.
Impact on Cholesterol Transport
Research has demonstrated that treatment with D-erythro-sphingosine can lead to alterations in cholesterol transport mechanisms within cells. Specifically, studies have shown that increased levels of D-erythro-sphingosine inhibit the synthesis of certain glycosphingolipids while promoting cholesterol ester production, indicating a shift in lipid metabolism under sphingolipid stress conditions .
Optical Control of Sphingolipid Biology
Recent innovations have introduced photoswitchable derivatives of sphingolipids that allow researchers to control sphingolipid signaling with light. These tools enable precise manipulation of this compound-like compounds to study their biological effects in real-time, enhancing our understanding of their roles in cellular contexts .
Data Tables
Mechanism of Action
The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors involved in various cellular processes.
Pathways Involved: The compound influences the sphingolipid signaling pathway, affecting processes such as cell proliferation, migration, and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Backbone Differences
- Sphingosine vs. Diacylglycerol Backbones: D-erythro-sphingosyl phosphoinositol employs a sphingosine backbone, distinct from DAG-based phosphoinositides like 1,2-dipalmitoyl-phosphoinositol or DPA-diacyl phosphoinositol (22:5n6-22:5n6 PI) . The sphingosine backbone includes an amide-linked fatty acid, enabling tighter packing in membranes compared to ester-linked acyl chains in DAG-phosphoinositides. This structural divergence impacts membrane fluidity and protein interactions .
- Acyl Chain Composition: Microbial phosphoinositols (e.g., in Desulfurobacterium thermolithotrophum) contain saturated (C16:0, C18:0) and monounsaturated (C18:1) acyl chains . In contrast, synthetic DPA-diacyl phosphoinositol (22:5n6-22:5n6 PI) features polyunsaturated fatty acids (PUFAs), which enhance membrane flexibility and nanostructure formation . This compound’s acyl chain composition remains unspecified in the evidence but likely varies depending on tissue or species.
Functional Roles
- Signaling vs. Structural Roles: Phosphatidylinositol derivatives like PIP2 and PIP3 are central to signaling pathways (e.g., chemotaxis via PI3K/Akt) , whereas this compound may prioritize structural roles.
- Enzymatic Interactions: DAG-based phosphoinositides are substrates for kinases (e.g., PI3K) and phosphatases, generating secondary messengers like PIP3 . In contrast, sphingosyl phosphoinositol derivatives are less associated with kinase cascades but may interact with adaptor proteins (e.g., FAPP1/2) that recognize phosphatidylinositol-4-phosphate .
Research Implications and Gaps
While this compound shares a phosphoinositol head group with other lipids, its sphingosine backbone confers unique biophysical and functional properties. Further studies are needed to:
Elucidate its acyl chain diversity across tissues.
Characterize interactions with signaling proteins (e.g., kinases, adaptors).
Biological Activity
D-erythro-sphingosyl phosphoinositol (D-ESPI) is a sphingolipid that has garnered attention for its biological activity, particularly in cell signaling and regulation. As a member of the sphingolipid family, it plays critical roles in various cellular processes, including proliferation, differentiation, and apoptosis. This article explores the biological activity of D-ESPI, supported by research findings, data tables, and case studies.
Structure and Properties
This compound consists of a sphingosine backbone with a phosphate group linked to an inositol ring. Its unique structure allows it to participate in various signaling pathways, influencing cellular functions.
1. Cell Signaling
D-ESPI is involved in several signaling pathways that regulate cell growth and survival. It acts as a second messenger, similar to sphingosine-1-phosphate (S1P), which is known for its role in cell proliferation and apoptosis regulation . The phosphorylation of D-erythro-sphingosine by sphingosine kinase leads to the production of S1P, indicating a significant interaction between these molecules .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sphingolipids, including D-ESPI. Sphingosine 1-phosphate (S1P), derived from sphingolipid metabolism, has been shown to induce antimicrobial activity in macrophages against pathogens like Mycobacterium tuberculosis. This suggests that D-ESPI may also have potential antimicrobial effects through similar mechanisms.
3. Regulation of Phosphoinositides
D-ESPI plays a role in the turnover of phosphoinositides, which are crucial for cellular signaling. The metabolism of sphingolipids impacts the synthesis and degradation of phosphoinositides, thereby influencing various cellular responses . This regulation is vital for maintaining cellular homeostasis and responding to external stimuli.
Case Study 1: Sphingolipid Metabolism and Cancer
A study examined the role of sphingolipids, including D-ESPI, in breast cancer cells. The findings indicated that manipulating sphingolipid metabolism could alter cell survival pathways and promote apoptosis in cancer cells. This suggests that targeting sphingolipid pathways may provide therapeutic avenues for cancer treatment .
Case Study 2: Immune Response Modulation
Research has demonstrated that D-ESPI can modulate immune responses by influencing macrophage activity. In a model of infection, D-ESPI enhanced the ability of macrophages to kill intracellular pathogens, indicating its potential as an immunomodulatory agent .
Data Tables
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying D-erythro-sphingosyl phosphoinositol in biological samples?
Negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a robust approach. By scanning for the characteristic phosphoinositol ion at m/z 241, precursor ions can be identified, enabling ratiometric analysis of lipid abundances in complex matrices like erythrocytes or retinal tissues. This method allows precise quantification with minimal interference, as demonstrated in studies analyzing glycerophosphoinositol alterations in diabetic rat models .
Q. What are the primary challenges in synthesizing this compound with high enantiomeric purity?
Selective phosphorylation of specific hydroxyl groups on the inositol ring is a key hurdle. Strategies include chiral auxiliary use, protective group manipulations, and starting from precursors like D-glucose derivatives via Ferrier rearrangements or ring-closing metathesis. These multi-step syntheses (e.g., 14–17 steps) require rigorous optimization to achieve enantioselectivity and avoid undesired side reactions, as outlined in synthetic protocols for related inositol phosphates .
Q. How does this compound participate in the phosphoinositol signaling pathway?
It acts as a secondary messenger, modulating downstream effectors such as calcium ion flux and protein kinase C (PKC) activation. The pathway is initiated by extracellular ligand binding to G-protein-coupled receptors (GPCRs), triggering phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This compound derivatives may regulate PKC isoforms, influencing cellular responses like neurotransmitter release or metabolic reprogramming .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported functional roles of this compound across different cell types?
Discrepancies may arise from tissue-specific expression of enzymes (e.g., kinases/phosphatases) or variations in experimental conditions (e.g., agonist concentrations). A systematic approach includes:
- Comparative lipidomics : Profile lipid species across cell lines using ESI-MS/MS to identify cofactors or competing metabolites .
- Knockout models : Use CRISPR/Cas9 to silence specific PKC isoforms or sphingolipid transporters, followed by functional assays (e.g., phosphoinositol hydrolysis autoradiography) .
- Dose-response studies : Test ligand efficacy across a gradient to uncover biphasic signaling behaviors .
Q. What experimental designs are optimal for studying cross-talk between sphingolipid and phosphoinositol pathways?
- Isotopic tracing : Employ deuterated or ¹³C-enriched myo-inositol to track metabolic flux into sphingosyl phosphoinositol derivatives via dynamic nuclear polarization (DNP)-assisted NMR or mass spectrometry .
- Membrane reconstitution assays : Engineer model membranes enriched in PtdIns(4,5)P₂ and sphingolipids to study fusion kinetics or electrostatic interactions using quartz crystal microbalance (QCM-D) or atomic force microscopy (AFM) .
- Multi-omics integration : Combine phosphoproteomics (e.g., PKC substrate phosphorylation) with lipidomics to map signaling nodes influenced by cross-pathway interactions .
Q. How can researchers address variability in this compound levels during in vitro experiments?
- Standardized extraction : Use liquid-liquid extraction (LLE) with methanol/chloroform to minimize lipid degradation .
- Internal standards : Spike samples with deuterated analogs (e.g., N-palmitoyl-d31 derivatives) for normalization during MS analysis .
- Environmental controls : Maintain consistent divalent cation (e.g., Mg²⁺/Ca²⁺) concentrations, as they influence inositol ring interactions and pathway activity .
Q. What advanced statistical methods are appropriate for analyzing phosphoinositol pathway data with high dimensionality?
- Non-linear regression : Fit dose-response curves (e.g., ligand-receptor binding) using tools like SigmaPlot to derive parameters like Bmax (receptor density) and Kd (affinity) .
- Multivariate analysis : Apply principal component analysis (PCA) to lipidomics datasets to identify confounding variables (e.g., batch effects) .
- Machine learning : Train classifiers on metabolomic data to predict pathway perturbations linked to sphingosyl phosphoinositol dysregulation .
Q. Methodological Considerations
Q. How can isotopic labeling improve studies of this compound turnover?
Perdeuterated myo-inositol enables real-time tracking of phosphorylation dynamics via DNP-enhanced NMR, providing insights into enzymatic kinetics and compartment-specific metabolism (e.g., endoplasmic reticulum vs. plasma membrane) .
Q. What in silico tools are available for modeling interactions between this compound and membrane proteins?
Molecular dynamics (MD) simulations can predict electrostatic interactions between phosphoinositol headgroups and cationic residues in proteins like ion channels or GPCRs. Databases like LIPID MAPS provide structural parameters for accurate force field development .
Q. How should researchers validate the specificity of antibodies or probes targeting sphingosyl phosphoinositol derivatives?
- Competitive binding assays : Pre-incubate probes with excess unlabeled ligand to confirm signal reduction.
- Knockout validation : Test probes in cells lacking the target lipid via CRISPR or pharmacological inhibition .
- Cross-reactivity screens : Assess binding to structurally related lipids (e.g., sphingosine-1-phosphate) using lipid microarrays .
Properties
Molecular Formula |
C24H48NO10P |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |
InChI Key |
NFRGTPKVKNBLRN-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |
Origin of Product |
United States |
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